6-ethynyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition FGFR Oncology

Researchers often face unreliable supply and inconsistent purity when sourcing 6-substituted 7-azaindole building blocks, causing failed Sonogashira couplings and delays in kinase inhibitor SAR programs. 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine directly resolves this bottleneck. - Achieves single-digit nM FGFR1 potency (IC50 = 2.1 nM) when elaborated at C6, enabling back-pocket engagement. - Synthesized in 90% yield, ensuring cost-effective, scalable supply for parallel library synthesis.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 145901-16-2
Cat. No. B120783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethynyl-1H-pyrrolo[2,3-b]pyridine
CAS145901-16-2
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC#CC1=NC2=C(C=C1)C=CN2
InChIInChI=1S/C9H6N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h1,3-6H,(H,10,11)
InChIKeyZUCRVWKDOKGUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyl-7-azaindole: Strategic Building Block


6-Ethynyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-ethynyl-7-azaindole) is a heterocyclic compound comprising a 7-azaindole core with a terminal ethynyl substituent at the 6-position [1]. This structural motif enables its use as a versatile intermediate in palladium-catalyzed cross-coupling reactions, particularly Sonogashira couplings, to generate more complex molecular architectures [2]. The compound is widely employed as a key building block in medicinal chemistry programs targeting protein kinases, most notably Fibroblast Growth Factor Receptors (FGFRs), due to the privileged nature of the 7-azaindole scaffold in occupying the ATP-binding pocket [3]. Its functionalization has also been explored for the development of multidentate ligands and functional materials [1].

Why 6-Ethynyl-7-azaindole Is Irreplaceable


Simply substituting a generic 7-azaindole or a different regioisomer (e.g., 5-azaindole) for 6-ethynyl-1H-pyrrolo[2,3-b]pyridine introduces significant and often irreversible failures in synthetic sequences and biological outcomes. The 6-ethynyl group is a crucial synthetic handle; without it, the capacity for Sonogashira coupling to elaborate the core scaffold in the C6 vector is lost, precluding the synthesis of numerous proprietary kinase inhibitor series [1]. Furthermore, regioisomeric differences dictate the vector of substitution and profoundly affect target binding. While the 7-azaindole core is privileged, substituent position dramatically alters kinase selectivity and potency [2]. The absence of the ethynyl group in unfunctionalized 7-azaindole eliminates a key moiety known to engage hydrophobic back-pocket regions in kinases like FGFR, which can improve potency by orders of magnitude compared to unsubstituted or differently substituted analogs [3].

6-Ethynyl-7-azaindole Differentiation Data


FGFR1 Inhibitory Potency Advantage

The incorporation of a 6-ethynyl group onto the 7-azaindole scaffold enables a dramatic increase in FGFR1 inhibitory potency. An elaborated derivative of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine (ChEMBL4084079) achieved an IC50 of 2.1 nM in a cellular assay measuring FGF2-induced ERK phosphorylation in HUVEC cells [1]. In contrast, a structurally distinct 6-unsubstituted 7-azaindole derivative (US9447091, example 280) exhibited an IC50 of 90 nM in a TR-FRET biochemical assay against FGFR1 kinase [2]. While assay formats differ, the magnitude of the potency shift (>40-fold) underscores the critical contribution of the 6-ethynyl vector to high-affinity binding.

Kinase Inhibition FGFR Oncology

Efficient Deprotection Synthesis

A well-characterized and high-yielding synthetic route to 6-ethynyl-1H-pyrrolo[2,3-b]pyridine provides a reliable procurement advantage. A reported method involves the deprotection of 6-[(trimethylsilyl)ethynyl]-1-benzoyl-1H-pyrrolo[2,3-b]pyridine with aqueous sodium hydroxide in methanol, furnishing the target 6-ethynyl compound in 90% isolated yield . In contrast, the synthesis of other 6-substituted-7-azaindoles via alternative methods (e.g., Reissert-Henze type reactions) often yields mixtures or requires more complex purification, with yields for various 6-substituted derivatives (including alkoxy and amino) reported in the range of 45-86% depending on the nucleophile . The 90% yield for the 6-ethynyl derivative represents a top-tier efficiency for this class of compound.

Synthetic Chemistry Process Chemistry Sonogashira Coupling

Regioisomeric Impact on Antitumor Activity

The specific position of the ethynyl group on the 7-azaindole core is critical for downstream biological activity. Platinum(II) complexes derived from 5-ethynyl-7-azaindole ligands (ET-Haza and LEV-Haza) were tested for antitumor activity against ovarian (A2780, A2780cis) and breast (T47D) cancer cell lines [1]. Complexes 3 and 4 showed very low resistance factors (RF of 1) against cisplatin-resistant A2780cis cells, with IC50 values towards normal renal cells approximately double that of cisplatin. While these complexes incorporate a 5-ethynyl group, comparative studies on 6-ethynyl-7-azaindole-derived Pt(II) complexes are not yet reported. However, class-level inference suggests that altering the ethynyl position from 5 to 6 will modulate the ligand's geometry and electronic properties, thereby affecting DNA binding and cathepsin B inhibition profiles [1]. This underscores the necessity of procuring the exact 6-ethynyl regioisomer for SAR studies.

Medicinal Inorganic Chemistry Antitumor Agents Platinum Complexes

Click Chemistry and Polymerization Advantage

The terminal alkyne functionality of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine is uniquely suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' reactions, enabling efficient bioconjugation and materials functionalization. The compound has been directly utilized to synthesize polyacetylenes bearing pendant 7-azaindole groups, demonstrating its utility in creating functional polymers [1]. In contrast, the unsubstituted 7-azaindole lacks this reactive handle, and alternative functionalization often requires more forcing conditions or less efficient coupling chemistries. The 6-ethynyl derivative thus offers a significant advantage in modular synthesis approaches, which is highly valued in the development of chemical probes and advanced materials.

Click Chemistry Polymer Chemistry Materials Science

Application Scenarios for 6-Ethynyl-7-azaindole


FGFR Kinase Inhibitor Lead Optimization

Procure 6-ethynyl-1H-pyrrolo[2,3-b]pyridine as a core scaffold for developing next-generation FGFR inhibitors. Evidence demonstrates that 6-ethynyl-derived compounds can achieve single-digit nanomolar potency against FGFR1 in cellular assays (IC50 = 2.1 nM), representing a ~42-fold improvement over certain 6-unsubstituted analogs (IC50 = 90 nM) [1]. This building block is essential for exploring the C6 vector to access hydrophobic back-pocket regions, a key strategy for overcoming resistance mutations and improving selectivity in oncology programs [2].

Efficient 7-Azaindole Library Synthesis

Utilize 6-ethynyl-1H-pyrrolo[2,3-b]pyridine in library synthesis where high yield and scalability are paramount. The optimized synthesis route delivers the compound in 90% yield, which is at the top of the reported efficiency range for 6-substituted 7-azaindoles (typically 45-86%) . This reliability reduces cost-per-gram and ensures consistent material supply for parallel synthesis and SAR exploration.

Functional Polymer Synthesis via Click Chemistry

Employ 6-ethynyl-1H-pyrrolo[2,3-b]pyridine as a monomer in the synthesis of novel polyacetylenes or other functional polymers [3]. The terminal alkyne enables efficient polymerization and post-polymerization modification via CuAAC 'click' chemistry. This provides a direct route to materials with pendant 7-azaindole units, which could be explored for applications in sensing, catalysis, or optoelectronics, offering a functional advantage over polymers derived from unsubstituted 7-azaindole.

Platinum-Based Antitumor Agents

Incorporate 6-ethynyl-1H-pyrrolo[2,3-b]pyridine as an N-donor ligand in the design of novel platinum(II) antitumor complexes. While current data is available for 5-ethynyl analogs (showing promising activity and low resistance factors) [4], the 6-ethynyl regioisomer offers a distinct geometry that may further optimize DNA binding and pharmacokinetic properties. This scenario is a high-risk, high-reward application grounded in the validated activity of the 7-azaindole-platinum chemotype.

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